

N-Cyclohexylmethyl-4-nitroaniline: Structural Characterization, Synthesis, and Analytical Profiling

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Compound of Interest

Compound Name:	<i>N-Cyclohexylmethyl-p-nitroaniline</i>
CAS No.:	77755-79-4
Cat. No.:	B3358192

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Executive Summary

N-Cyclohexylmethyl-4-nitroaniline (CAS: 77755-79-4) is a secondary amine intermediate characterized by a para-nitroaniline core functionalized with a cyclohexylmethyl group. It serves as a critical building block in the synthesis of azo dyes, antioxidants, and pharmaceutical motifs requiring lipophilic amine functionalities.

This technical guide provides a rigorous analysis of the molecule, detailing a high-yield synthetic pathway via reductive amination and a validated HPLC analytical protocol. The content is designed for research scientists requiring high-purity standards and robust characterization data.

Structural Elucidation & Physicochemical Properties[1]

The molecule comprises an electron-deficient aromatic ring (due to the

group) coupled to a lipophilic cyclohexyl "tail." This duality creates unique solubility and reactivity profiles.

Chemical Identity

Property	Detail
IUPAC Name	N-(Cyclohexylmethyl)-4-nitroaniline
CAS Number	77755-79-4
Molecular Formula	
Molecular Weight	234.30 g/mol
Appearance	Yellow crystalline solid (characteristic of nitroanilines)

Predicted Physicochemical Parameters

- LogP (Lipophilicity): ~3.8 – 4.2. The cyclohexyl group significantly increases lipophilicity compared to the parent 4-nitroaniline (LogP ~1.4), making this derivative less water-soluble and highly retained on C18 HPLC columns.
- pKa (Amine): ~1.0 – 2.0. The strong electron-withdrawing nature of the para-nitro group delocalizes the lone pair on the amine nitrogen into the aromatic ring, drastically reducing its basicity compared to typical secondary amines (pKa ~10-11).
- UV-Vis Absorption:
~380 nm (in EtOH). The "push-pull" electronic system (amine donor nitro acceptor) creates a strong charge-transfer band, responsible for its intense yellow color.

Synthetic Pathway: Reductive Amination

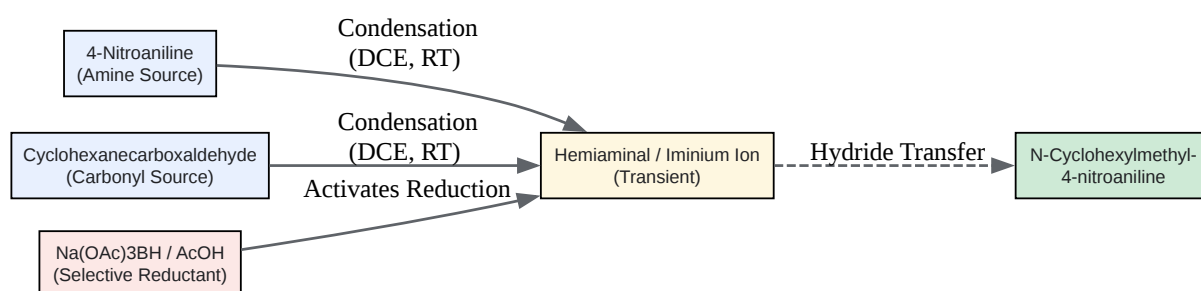
Direct alkylation of 4-nitroaniline with cyclohexylmethyl halides is often low-yielding due to the poor nucleophilicity of the amine nitrogen. The preferred "Expertise-Driven" approach is Reductive Amination.

Reaction Logic

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

- Causality: STAB is milder than Sodium Borohydride (). It selectively reduces the intermediate iminium ion without reducing the nitro group or the aldehyde/ketone competitively, preventing side reactions.

Synthetic Workflow Diagram



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Caption: Stepwise reductive amination pathway using mild hydride transfer to ensure nitro-group integrity.

Detailed Protocol

Reagents:

- 4-Nitroaniline (1.0 equiv)
- Cyclohexanecarboxaldehyde (1.1 equiv)
- Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
- Acetic Acid (AcOH) (1.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

- Imine Formation: In a dry flask, dissolve 4-nitroaniline (10 mmol) and cyclohexanecarboxaldehyde (11 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
 - IPC (In-Process Control): Monitor by TLC.[1][2] A shift in spot Rf indicates imine formation.
- Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight.
 - Why? Portion-wise addition prevents exotherms that could degrade the labile imine.
- Quenching: Quench with saturated aqueous solution. The evolution of gas () indicates decomposition of excess borohydride and acid neutralization.
- Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate) to yield the yellow solid product.

Analytical Methodologies

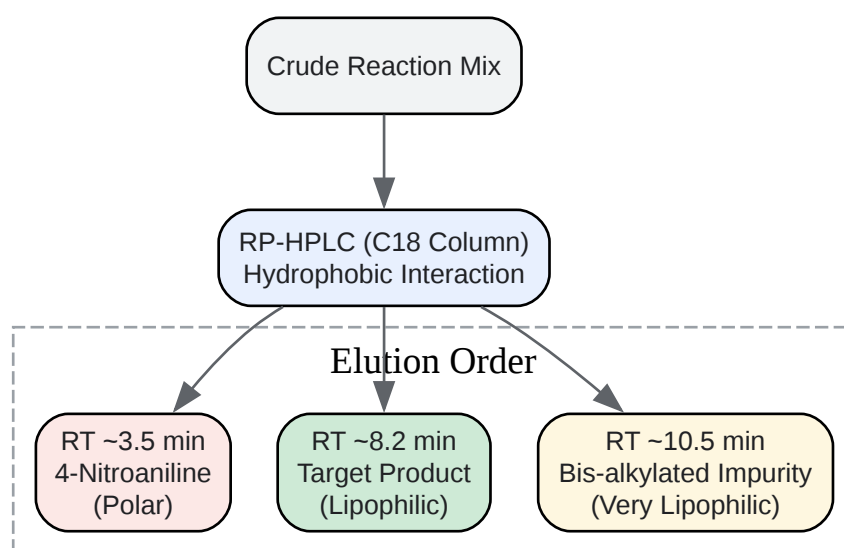
To ensure the integrity of the synthesized material, a self-validating analytical workflow is required.

HPLC-DAD Method (Reverse Phase)

This method separates the product from unreacted 4-nitroaniline (more polar) and bis-alkylated impurities (more lipophilic).

Parameter	Condition
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid
Gradient	0-2 min: 20% B; 2-10 min: 20% 90% B; 10-12 min: 90% B.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (aromatic) and 380 nm (nitroaniline specific)

Analytical Logic Diagram



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Caption: HPLC elution logic. The lipophilic cyclohexyl group significantly increases retention time compared to the starting material.

Spectral Verification (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - 8.05 (d, 2H, Ar-H ortho to NO₂) – Typical AA'BB' system.
 - 6.55 (d, 2H, Ar-H ortho to NH₂) – Typical AA'BB' system.
 - 4.80 (br s, 1H, NH) – Broad signal, exchangeable with D₂O.
 - 3.05 (t, 2H, CH₂ adjacent to NH₂) – Distinctive doublet or triplet depending on resolution.
 - 0.9 – 1.8 (m, 11H, Cyclohexyl protons) – Multiplet envelope.

Safety & Regulatory Context

- Toxicity: Nitroanilines are known to cause methemoglobinemia upon skin contact or inhalation. They interfere with the oxygen-carrying capacity of blood.
 - Protocol: Double-gloving (Nitrile) and working in a fume hood is mandatory.
- Environmental: 4-Nitroaniline derivatives are persistent environmental pollutants. All aqueous waste from the HPLC and workup must be segregated as "Halogenated/Toxic Organic Waste" (due to DCE/DCM use) and incinerated.
- Regulatory: While not a controlled substance itself, this molecule shares structural homology with precursors for benzimidazole opioids (nitazenes). Researchers must maintain strict inventory logs to demonstrate legitimate research utility.

References

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